2-(5,5-Dimethylmorpholin-3-YL)ethan-1-OL
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Overview
Description
2-(5,5-Dimethylmorpholin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This compound is characterized by the presence of a morpholine ring substituted with two methyl groups at the 5-position and an ethanol group at the 3-position. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,5-Dimethylmorpholin-3-yl)ethan-1-ol typically involves the reaction of morpholine derivatives with appropriate alkylating agents. One common method includes the alkylation of 5,5-dimethylmorpholine with ethylene oxide under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as distillation and recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(5,5-Dimethylmorpholin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
2-(5,5-Dimethylmorpholin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5,5-Dimethylmorpholin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3,3-Dimethylmorpholin-4-yl)ethan-1-ol: Similar structure but with different substitution pattern.
2-(6,6-Dimethylmorpholin-2-yl)ethan-1-ol: Another morpholine derivative with different substitution.
Uniqueness
2-(5,5-Dimethylmorpholin-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the morpholine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-(5,5-dimethylmorpholin-3-yl)ethanol |
InChI |
InChI=1S/C8H17NO2/c1-8(2)6-11-5-7(9-8)3-4-10/h7,9-10H,3-6H2,1-2H3 |
InChI Key |
PBJAIXJGAOHMEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC(N1)CCO)C |
Origin of Product |
United States |
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